molecular formula C9H10BrNO B6332995 2-(4-Bromophenyl)propanamide CAS No. 917397-89-8

2-(4-Bromophenyl)propanamide

Cat. No. B6332995
CAS RN: 917397-89-8
M. Wt: 228.09 g/mol
InChI Key: ZWRSIOSZQWOKPB-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)propanamide” is a chemical compound with the molecular formula C9H10BrNO . It is also known as "Propanamide, N-(4-bromophenyl)-2-bromo-" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for the synthesis of similar compounds involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide group attached to a bromophenyl group . The InChI code for this compound is InChI=1S/C9H9Br2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 228.09 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties were not found.

Scientific Research Applications

  • Fluorescent ATRP Initiator : 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a derivative of 2-(4-Bromophenyl)propanamide, was synthesized and found to be an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator in the polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

  • Chemical Reactivity and Product Formation : The reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases was studied, demonstrating two different deprotonation sites leading to the formation of either β-lactams or acrylanilides, both having significant biological activities (Pandolfi et al., 2019).

  • Crystal Structure Analysis : The crystal structure of a molecule closely related to this compound, namely (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, was studied to understand its molecular interactions (Suwunwong et al., 2009).

  • Photocleavage Reactions : A study on the photochemistry of monothioimides, including N-(4-bromophenyl)-N-[phenyl(thiocarbonyl)]-3-phenyl-propanamide, revealed insights into their photocleavage reactions, proposing a mechanism involving nucleophilic attack by the carbonyl O atom (Fu et al., 1998).

  • Molecular Properties of Paracetamol Analogues : The molecular properties, including intramolecular interactions and vibrational frequencies, of two paracetamol analogues, one of which is 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, were assessed using Density Functional Theory (DFT) (Viana et al., 2016).

  • Anticancer Potential : A study on a bromophenol derivative containing a 4-bromophenyl group, showed promising anticancer activities against human lung cancer cell lines (Guo et al., 2018).

  • Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to this compound, were synthesized and tested for antibacterial and antomycotic activity (Baranovskyi et al., 2018).

Safety and Hazards

“2-(4-Bromophenyl)propanamide” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and face thoroughly after handling; wearing protective gloves, eye protection, and face protection; and if on skin, washing with plenty of soap and water .

properties

IUPAC Name

2-(4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRSIOSZQWOKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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